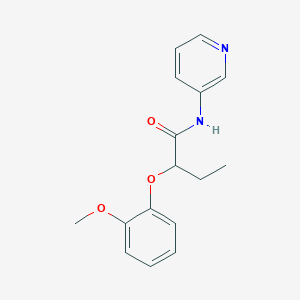![molecular formula C11H11ClN4S B6122826 N-(3-chlorophenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B6122826.png)
N-(3-chlorophenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine, also known as CPDT, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. CPDT belongs to the class of thiadiazole derivatives and has been shown to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(3-chlorophenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(3-chlorophenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(3-chlorophenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine has also been shown to inhibit the activity of certain protein kinases, which play a role in cell signaling and proliferation.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine has been shown to exhibit a range of biochemical and physiological effects. It has been found to have anti-inflammatory effects by inhibiting the production of inflammatory mediators. N-(3-chlorophenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine has also been shown to have anti-tumor effects by inducing apoptosis (programmed cell death) in cancer cells. Additionally, N-(3-chlorophenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine has been found to have anti-microbial effects against a range of bacterial and fungal pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(3-chlorophenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine is its potential as a therapeutic agent for the treatment of various diseases. N-(3-chlorophenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine has also been shown to have a low toxicity profile, making it a relatively safe compound for use in lab experiments. However, one limitation of N-(3-chlorophenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(3-chlorophenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine. One area of interest is its potential as a therapeutic agent for the treatment of Alzheimer's disease. N-(3-chlorophenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine has been shown to have neuroprotective effects and may be able to prevent the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. Another area of interest is the development of more efficient synthesis methods for N-(3-chlorophenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine, which could make it more accessible for use in lab experiments. Finally, further research is needed to fully understand the mechanism of action of N-(3-chlorophenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine and its potential applications in scientific research.
Méthodes De Synthèse
N-(3-chlorophenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine can be synthesized through a multi-step process involving the reaction of 3-chloroaniline with 2-aminothiophenol to form 3-chloro-2-(thiophen-2-ylamino)aniline. This intermediate is then reacted with ethyl acetoacetate to form 3-chloro-2-(thiophen-2-ylamino)-5-methyl-1,3-dihydro-2H-pyrazol-4-one. Finally, the addition of hydrazine hydrate results in the formation of N-(3-chlorophenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine has been shown to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. N-(3-chlorophenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine has also been shown to have potential as a therapeutic agent for the treatment of various diseases, such as cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4S/c1-7-5-10-14-11(17-16(10)15-7)13-9-4-2-3-8(12)6-9/h2-6,11,13-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMJPPLKFKTWLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)NC(S2)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B6122744.png)
![N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B6122746.png)

![methyl 1-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-piperidinecarboxylate](/img/structure/B6122756.png)

![7-(2-cyclohexylethyl)-2-[(methylthio)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6122771.png)
![N-methyl-6-oxo-1-[2-(2-pyridinyl)ethyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-piperidinecarboxamide](/img/structure/B6122774.png)
![2-(3,4-dimethylphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B6122787.png)
![(1-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)methanol](/img/structure/B6122788.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethylphenyl)amino]methylene}acetamide](/img/structure/B6122790.png)
![N-bicyclo[2.2.1]hept-2-yl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B6122797.png)

![6-methyl-5-[5-(1,2,3,4-tetrahydro-2-naphthalenyl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B6122813.png)
![N-[2-(2-fluorophenyl)ethyl]-1'-isopropyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B6122833.png)